![molecular formula C16H15ClN2S B14446609 1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride CAS No. 77148-63-1](/img/structure/B14446609.png)
1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride is a complex organic compound that features a quinoline and pyridine moiety linked via a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of N-methyl-1-quinolin-2-ylmethanamine as a starting material . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions: 1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with additional hydrogen atoms.
科学研究应用
1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with DNA and enzymes, potentially inhibiting their function. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity .
相似化合物的比较
N-methyl-1-quinolin-2-ylmethanamine: Shares a similar quinoline structure but lacks the pyridine moiety.
Lansoprazole Related Compound B: Contains a sulfanyl group but differs in its overall structure and applications.
Uniqueness: 1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride is unique due to its combination of quinoline and pyridine moieties linked by a sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
77148-63-1 |
|---|---|
分子式 |
C16H15ClN2S |
分子量 |
302.8 g/mol |
IUPAC 名称 |
2-[(1-methylpyridin-1-ium-2-yl)sulfanylmethyl]quinoline;chloride |
InChI |
InChI=1S/C16H15N2S.ClH/c1-18-11-5-4-8-16(18)19-12-14-10-9-13-6-2-3-7-15(13)17-14;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
InChI 键 |
KXGOYRONQNTBCC-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CC=C1SCC2=NC3=CC=CC=C3C=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


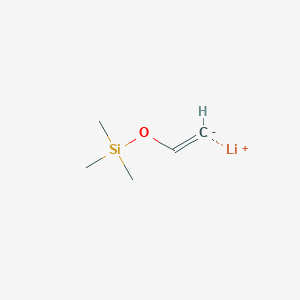

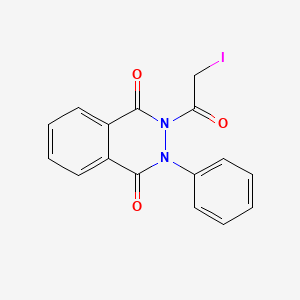

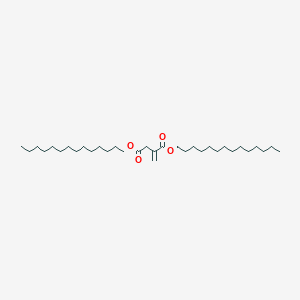
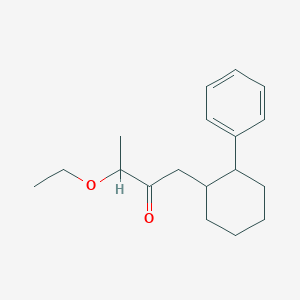
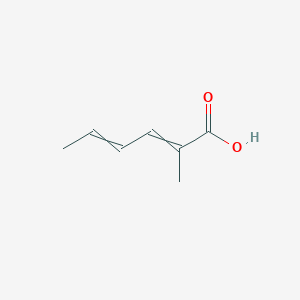
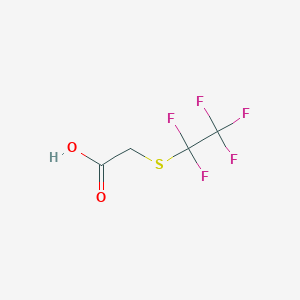
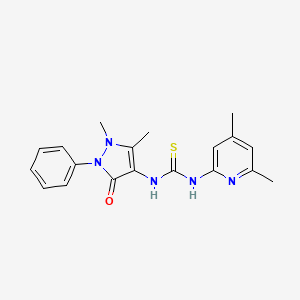
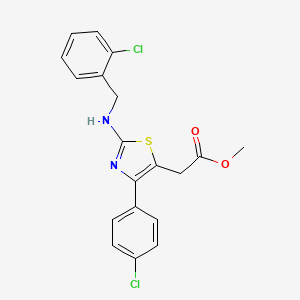

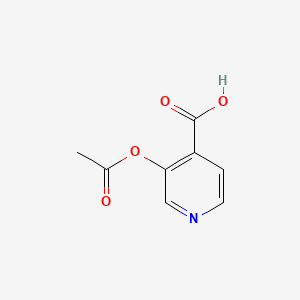
![2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one](/img/structure/B14446611.png)

